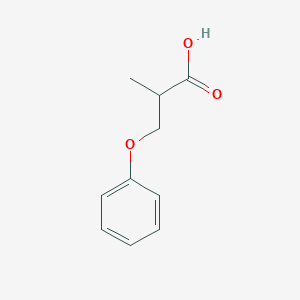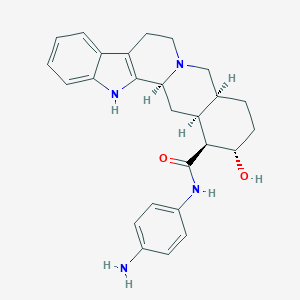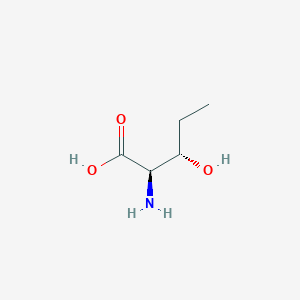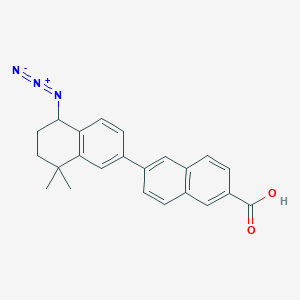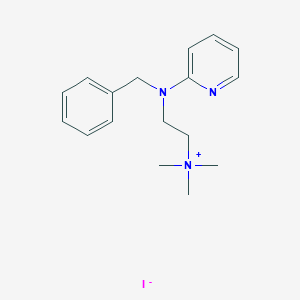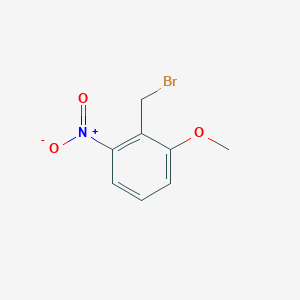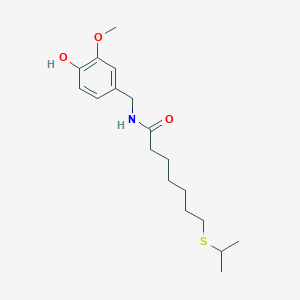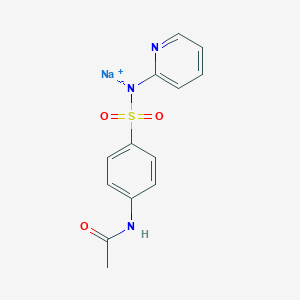
Acetylsulfopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylsulfopyridine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory agent in the treatment of various conditions such as arthritis, fever, and pain. The chemical structure of acetylsulfopyridine consists of a pyridine ring attached to a sulfonamide group and an acetyl group.
Wirkmechanismus
The mechanism of action of acetylsulfopyridine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, acetylsulfopyridine reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Acetylsulfopyridine has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. It also reduces the expression of adhesion molecules and the migration of leukocytes to the site of inflammation. Additionally, acetylsulfopyridine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Acetylsulfopyridine has several advantages and limitations for lab experiments. One of the advantages is its well-established pharmacological properties and therapeutic applications, which make it a useful tool for studying various biological processes such as inflammation, pain, and fever. However, one of the limitations is its potential toxicity and side effects, which may affect the validity of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on acetylsulfopyridine. One of the directions is to investigate its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Another direction is to develop new formulations and delivery systems that can improve its efficacy and reduce its toxicity. Furthermore, the development of new analogs and derivatives of acetylsulfopyridine may lead to the discovery of more potent and selective anti-inflammatory agents.
Conclusion:
Acetylsulfopyridine is a well-known non-steroidal anti-inflammatory drug that possesses anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of COX enzymes, which results in the reduction of prostaglandin production. Acetylsulfopyridine has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, acetylsulfopyridine is a valuable tool for studying various biological processes and has important therapeutic applications.
Synthesemethoden
The synthesis of acetylsulfopyridine involves the reaction of sulfapyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of acetylsulfapyridine, which is then purified and isolated using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Acetylsulfopyridine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a useful drug in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and fever.
Eigenschaften
CAS-Nummer |
101651-74-5 |
|---|---|
Produktname |
Acetylsulfopyridine |
Molekularformel |
C13H12N3NaO3S |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
sodium;(4-acetamidophenyl)sulfonyl-pyridin-2-ylazanide |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H2,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
IQBNSRCVTFQREY-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
Andere CAS-Nummern |
101651-74-5 |
Synonyme |
sodium (4-acetamidophenyl)sulfonyl-pyridin-2-yl-azanide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



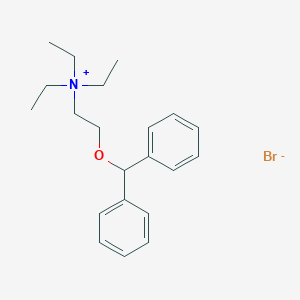
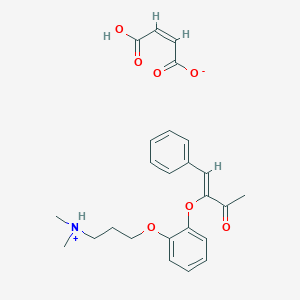
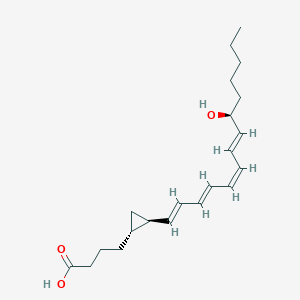
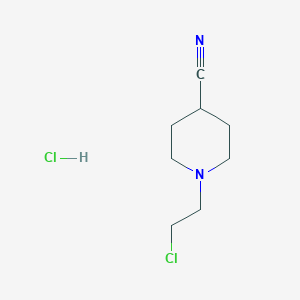
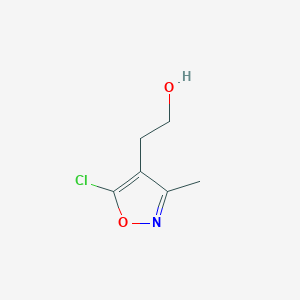
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
